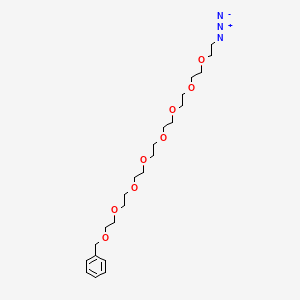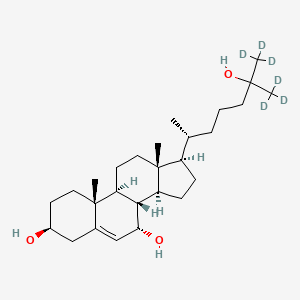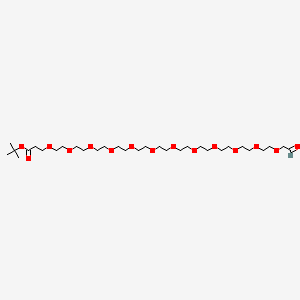
Benzyl-PEG8-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG8-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl group and an azide functional group attached to an eight-unit PEG chain. The molecular formula of this compound is C23H39N3O8, and it has a molecular weight of 485.57 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature and ability to participate in click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-azide can be synthesized through a series of chemical reactions involving the introduction of the azide group to the PEG chain. One common method involves the azidonation of benzyl alcohol derivatives. The azide group can be introduced using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst . The reaction typically occurs under mild conditions and can be carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow processes. These processes ensure efficient and consistent production of the compound. The use of recyclable catalysts and optimized reaction conditions helps in achieving high yields and purity .
化学反应分析
Types of Reactions: Benzyl-PEG8-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Click Chemistry Reactions: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Formation of benzyl azides.
Reduction Reactions: Formation of benzyl amines.
Click Chemistry Reactions: Formation of triazole derivatives.
科学研究应用
Chemistry: Benzyl-PEG8-azide is widely used in organic synthesis as a versatile building block for the preparation of complex molecules. Its ability to undergo click chemistry reactions makes it valuable for constructing molecular architectures.
Biology: In biological research, this compound is used for bioconjugation and labeling of biomolecules. It can be conjugated to proteins, peptides, and other biomolecules to study their interactions and functions .
Medicine: this compound is employed in the development of drug delivery systems. The PEG chain enhances the solubility and stability of drugs, while the azide group allows for targeted delivery through click chemistry.
Industry: In industrial applications, this compound is used in the synthesis of functional materials, including polymers and nanomaterials. Its hydrophilic nature and reactivity make it suitable for surface modification and functionalization .
作用机制
The mechanism of action of Benzyl-PEG8-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems.
相似化合物的比较
Comparison: Benzyl-PEG8-azide is unique due to the presence of the PEG chain, which imparts hydrophilicity and enhances solubility in aqueous media. This distinguishes it from other benzyl azides that lack the PEG chain. Additionally, the PEG chain provides flexibility and biocompatibility, making this compound more suitable for biological and medical applications.
属性
分子式 |
C23H39N3O8 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39N3O8/c24-26-25-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
InChI 键 |
BBOJSIGXPBTKDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)
![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)


![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)



![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
